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molecular formula C14H20O B8613785 4-(2,2-Dimethylpropyl)-2-(prop-2-en-1-yl)phenol CAS No. 653578-19-9

4-(2,2-Dimethylpropyl)-2-(prop-2-en-1-yl)phenol

Cat. No. B8613785
M. Wt: 204.31 g/mol
InChI Key: CBVRGHLLXPWUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524882B2

Procedure details

A mixture of 2-allyl-4-(2,2-dimethyl-propyl)phenol (0.70 g, 3.4 mmol) and 10% palladium on carbon (0.14 g) in ethyl acetate was stirried under hydrogen (1 atm) for 1 h. The reaction mixture was filtered and the filtrate was concentrated to give the title compound.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:7]=[CH:6][C:5]=1[OH:15])[CH:2]=[CH2:3]>[Pd].C(OCC)(=O)C>[CH3:12][C:11]([CH3:13])([CH3:14])[CH2:10][C:8]1[CH:7]=[CH:6][C:5]([OH:15])=[C:4]([CH2:1][CH2:2][CH3:3])[CH:9]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)CC(C)(C)C)O
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC1=CC(=C(C=C1)O)CCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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